molecular formula C19H17ClN4O2S2 B2449779 N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021226-16-3

N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2449779
CAS RN: 1021226-16-3
M. Wt: 432.94
InChI Key: WMMDNVYUOPSIPK-UHFFFAOYSA-N
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Description

N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide and its derivatives have been explored for their potential anti-inflammatory and antioxidant activities. These properties are comparable to well-known substances like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).

Antimicrobial and Antifungal Activity

Research indicates that compounds related to N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide have significant antimicrobial and antifungal properties. These activities have been demonstrated across various strains of bacteria and fungi, showing promise in the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013); (Rajput & Sharma, 2021).

Synthesis and Characterization

The compound and its variants have been synthesized through various chemical reactions, including Gewald reaction and multicomponent condensation reactions. Their structures have been extensively characterized using techniques such as NMR, FT-IR, and X-ray diffraction, which are crucial for understanding their chemical properties and potential applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019); (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Nonlinear Optical Properties

Certain derivatives of this compound have been studied for their nonlinear optical properties. These studies involve density functional theory calculations and assessments of molecular behavior, which could lead to applications in materials science and photonics (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

Potential Antitumor Activity

The compound and its derivatives have been investigated for potential antitumor activity. This includes studies on molecular docking and binding interactions with cancer-related targets, suggesting a possible role in developing new anticancer drugs (Jayarajan et al., 2019).

properties

IUPAC Name

N-[6-[4-(3-chloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c20-13-4-1-5-14(12-13)21-17(25)7-3-11-28-18-9-8-16(23-24-18)22-19(26)15-6-2-10-27-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDNVYUOPSIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

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